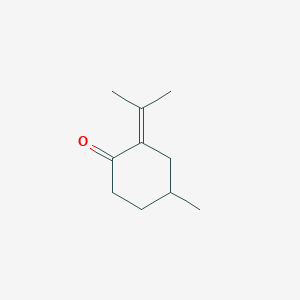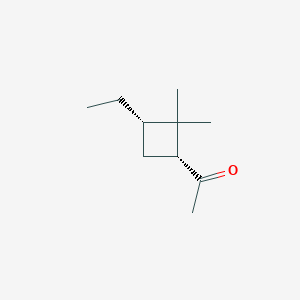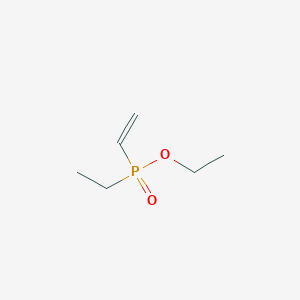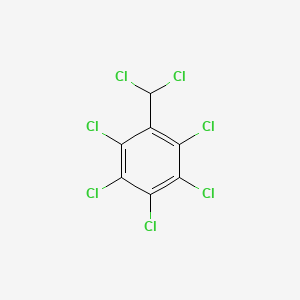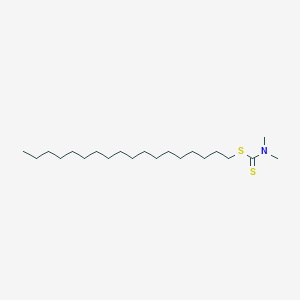
4-(4-Aminophenyl)sulfonyl-2-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminophenyl)sulfonyl-2-chloroaniline is a chemical compound with the molecular formula C12H11ClN2O2S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound features an amino group, a sulfonyl group, and a chlorine atom attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)sulfonyl-2-chloroaniline typically involves the reaction of 4-chloroaniline with sulfonyl chloride derivatives. One common method is the reaction of 4-chloroaniline with 4-aminobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)sulfonyl-2-chloroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfide derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
4-(4-Aminophenyl)sulfonyl-2-chloroaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)sulfonyl-2-chloroaniline involves its interaction with specific molecular targets and pathways. The amino and sulfonyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Lacks the sulfonyl group, making it less versatile in certain reactions.
4-Aminobenzenesulfonyl Chloride: Lacks the chlorine atom, limiting its reactivity in substitution reactions.
Uniqueness
4-(4-Aminophenyl)sulfonyl-2-chloroaniline is unique due to the presence of both the sulfonyl and chlorine groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups allows it to participate in a broader range of reactions compared to its similar compounds .
Properties
CAS No. |
5418-99-5 |
|---|---|
Molecular Formula |
C12H11ClN2O2S |
Molecular Weight |
282.75 g/mol |
IUPAC Name |
4-(4-aminophenyl)sulfonyl-2-chloroaniline |
InChI |
InChI=1S/C12H11ClN2O2S/c13-11-7-10(5-6-12(11)15)18(16,17)9-3-1-8(14)2-4-9/h1-7H,14-15H2 |
InChI Key |
RUARXDOHHXUAHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


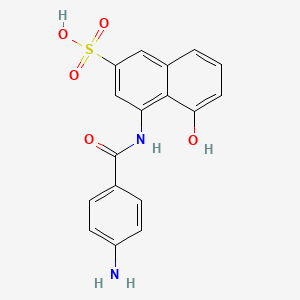

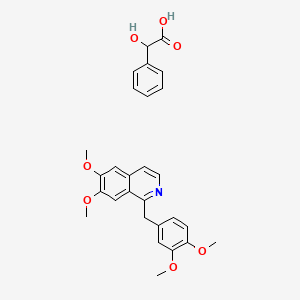
![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)
